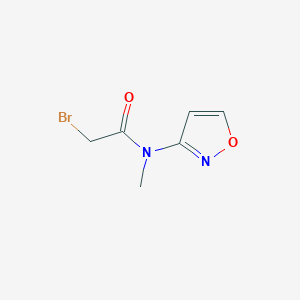![molecular formula C57H52O3P2 B15211795 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is a complex organic compound with potential applications in various fields of scientific research. This compound features a xanthene core substituted with dimethyl groups and phosphine ligands, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) typically involves multi-step organic reactions. The initial step often includes the preparation of the xanthene core, followed by the introduction of dimethyl groups. Subsequent steps involve the attachment of phosphine ligands through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
化学反応の分析
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
科学的研究の応用
Chemistry
In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence. It is employed in imaging studies to track biological processes at the cellular level.
Medicine
In medicine, the compound’s phosphine ligands have potential applications in drug delivery systems. The ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific targets within the body.
Industry
In industrial applications, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The xanthene core’s fluorescence properties also play a role in its applications as a probe in imaging studies.
類似化合物との比較
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxyphenyl)ethyl)(phenyl)phosphine): Similar structure but lacks the biphenyl group.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-hydroxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine): Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the biphenyl group and methoxy substituent in (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
特性
分子式 |
C57H52O3P2 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC名 |
2-[4-(4-methoxyphenyl)phenyl]ethyl-[5-[2-[4-(4-methoxyphenyl)phenyl]ethyl-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-17-11-19-53(61(49-13-7-5-8-14-49)39-37-41-21-25-43(26-22-41)45-29-33-47(58-3)34-30-45)55(51)60-56-52(57)18-12-20-54(56)62(50-15-9-6-10-16-50)40-38-42-23-27-44(28-24-42)46-31-35-48(59-4)36-32-46/h5-36H,37-40H2,1-4H3 |
InChIキー |
VNHWAPDRSDKZHF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(CCC3=CC=C(C=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC6=C1C=CC=C6P(CCC7=CC=C(C=C7)C8=CC=C(C=C8)OC)C9=CC=CC=C9)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Imidazo[4,5-E]benzoxazole](/img/structure/B15211715.png)
![1H,1'H-[3,3'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B15211718.png)
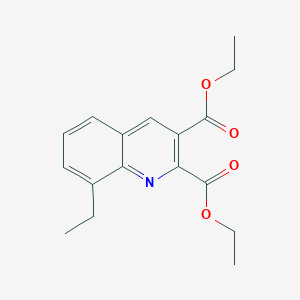
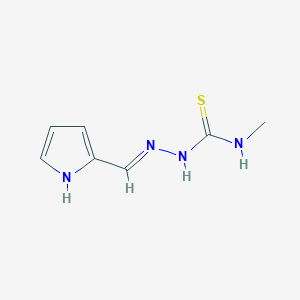
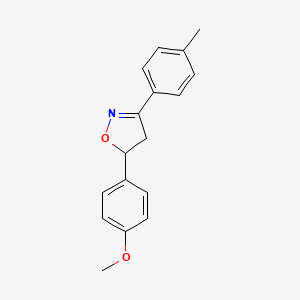
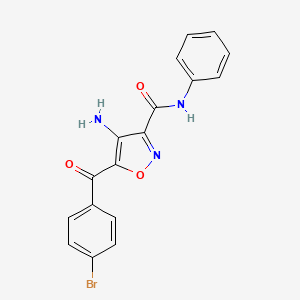
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
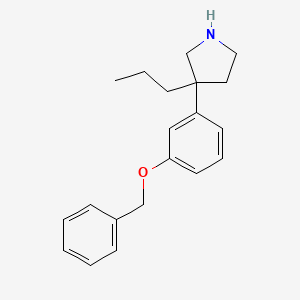
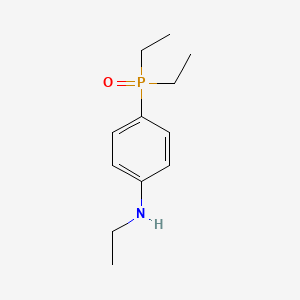
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
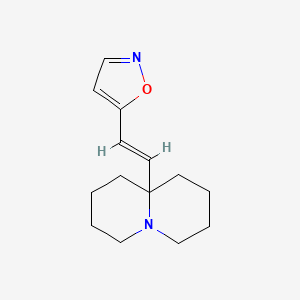
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
